4-Chloropyridine N-oxide
CAS No.: 1121-76-2
Cat. No.: VC20927597
Molecular Formula: C5H4ClNO
Molecular Weight: 129.54 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1121-76-2 |
---|---|
Molecular Formula | C5H4ClNO |
Molecular Weight | 129.54 g/mol |
IUPAC Name | 4-chloro-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H |
Standard InChI Key | DPJVRASYWYOFSJ-UHFFFAOYSA-N |
SMILES | C1=C[N+](=CC=C1Cl)[O-] |
Canonical SMILES | C1=C[N+](=CC=C1Cl)[O-] |
Structural and Physical Properties
4-Chloropyridine N-oxide is a pyridine derivative featuring a chlorine atom at the 4-position and an N-oxide functional group, creating a unique electronic distribution that influences its reactivity patterns. The compound exists as a stable solid under standard conditions and displays distinctive spectroscopic characteristics.
Molecular Identification
The compound is characterized by the following identifiers and properties:
Property | Value |
---|---|
CAS Number | 1121-76-2 |
Molecular Formula | C5H4ClNO |
Molecular Weight | 129.54 g/mol |
IUPAC Name | 4-chloro-1-oxidopyridin-1-ium |
InChI | InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H |
InChIKey | DPJVRASYWYOFSJ-UHFFFAOYSA-N |
SMILES | C1=CN+[O-] |
The structural features of 4-Chloropyridine N-oxide include a pyridine ring with a chlorine substituent at the para position relative to the nitrogen, and an oxygen atom bound to the nitrogen, creating an N-oxide functional group . This arrangement gives the molecule its unique reactivity profile, with the N-oxide group introducing polarity and influencing electron distribution across the aromatic system. |
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that facilitate its identification and purity assessment. Mass spectrometry reveals a molecular ion peak at m/z 129, consistent with its molecular formula . The compound's NMR spectrum shows distinctive signals corresponding to the aromatic protons, with the electronic effects of both the chlorine substituent and the N-oxide group influencing the chemical shifts of these protons .
Synthesis Methods
The preparation of 4-Chloropyridine N-oxide typically involves specific synthetic routes that have been documented in the literature. One notable process involves the chlorination of the corresponding 4-H-pyridine-N-oxide using molecular chlorine (Cl₂) .
Direct Chlorination Process
A significant synthetic approach involves treating the corresponding 4-H-pyridine-N-oxide with Cl₂, which results in the formation of the desired 4-Cl-pyridine-N-oxide . This method is particularly advantageous as it maintains the N-oxide functionality, eliminating the need for a subsequent oxidation step that would otherwise be required in alternative synthetic routes .
The general reaction can be represented as:
4-H-pyridine-N-oxide + Cl₂ → 4-Cl-pyridine-N-oxide + HCl
Advantages of Direct Oxidative Chlorination
A notable advantage of the direct chlorination method is the preservation of the N-oxide group during the reaction. In contrast, some alternative methods result in the reduction of the pyridine N-oxide during the chlorination process, necessitating an additional oxidation step to regenerate the N-oxide functionality for subsequent transformations . This makes the direct method more efficient for industrial applications.
Applications in Pharmaceutical Synthesis
4-Chloropyridine N-oxide serves as a versatile building block in pharmaceutical synthesis, particularly in the preparation of several important therapeutic agents.
Proton Pump Inhibitors
The compound functions as a key intermediate in the synthesis of several proton pump inhibitors, including:
Other Pharmaceutical Applications
Agrochemical Applications
In addition to its pharmaceutical relevance, 4-Chloropyridine N-oxide plays a role in agrochemical development, contributing to the synthesis of various agricultural compounds.
Enhancement of Agrochemical Efficacy
Research indicates that 4-Chloropyridine N-oxide contributes to the development of effective agrochemicals by enhancing their efficacy. The precise mechanisms by which it improves agrochemical performance require further exploration, but its electronic properties likely facilitate the formation of compounds with optimized receptor interactions.
Coordination Chemistry
4-Chloropyridine N-oxide exhibits interesting coordination properties, particularly in its interactions with various metal ions. The N-oxide group serves as a coordination site, enabling the formation of complexes with a range of metal centers.
Lanthanide Complexes
Extensive research has been conducted on the complexation of 4-Chloropyridine N-oxide (4-CPNO) with lanthanide perchlorates. These adducts have been synthesized and characterized using various analytical techniques, revealing their structural and spectroscopic properties .
The lanthanide complexes with 4-CPNO typically have compositions of Ln(CPNO)₈(ClO₄)₃ (where Ln = La, Pr, Nd, Tb, Dy, Ho, and Yb) or Ln(CPNO)₇(ClO₄)₃ (where Ln = Sm and Gd) . These stoichiometries indicate different coordination environments around the lanthanide ions, influenced by their ionic radii and electronic configurations.
Coordination Mode
Spectroscopic studies, including infrared and NMR analyses, suggest that 4-Chloropyridine N-oxide coordinates to metal centers via the oxygen atom of the N-oxide group . This coordination mode is consistent with the electronic distribution in the molecule, where the oxygen atom bears a partial negative charge capable of interacting with electron-deficient metal centers.
Uranyl Chloride Complexes
4-Chloropyridine N-oxide has been observed to form complexes with uranyl chloride. These complexes have been investigated using various spectroscopic techniques, including:
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Infrared spectroscopy
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Electronic spectroscopy
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Molar conductivity measurements
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Magnetic susceptibility measurements
These studies provide insights into the coordination behavior of 4-Chloropyridine N-oxide with actinide elements, complementing the understanding of its interactions with lanthanides.
Deuterated Derivatives
A notable derivative of 4-Chloropyridine N-oxide is its deuterated analog, 4-chloropyridine-N-oxide-2,3,5,6-d4, which has specific applications in analytical chemistry and research contexts.
Properties of 4-chloropyridine-N-oxide-2,3,5,6-d4
The deuterated derivative features the following characteristics:
Recent Research Findings
Current research on 4-Chloropyridine N-oxide continues to expand our understanding of its properties and potential applications. Recent investigations have focused on its coordination chemistry, reactivity patterns, and role in the synthesis of bioactive compounds.
Spectroscopic Investigations
Electronic spectral studies of lanthanide complexes with 4-Chloropyridine N-oxide have provided insights into the coordination environments around metal centers. For instance, the spectral shapes of Nd³⁺ and Ho³⁺ complexes have been interpreted in terms of eight-coordinate environments, revealing details about the spatial arrangement of ligands and the influence of electronic factors on complex stability .
Protective Effects in Combination Studies
Research has explored the potential protective effects of 4-Chloropyridine N-oxide when combined with other substances. Studies suggest that combinations with pyridine N-oxide may reduce cytotoxicity induced by chlorinated compounds, highlighting potential applications in toxicology and protective chemistry.
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